Methyl 2-[(2-methylbutan-2-yl)amino]propanoate
Description
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate is an organic compound with the molecular formula C9H19NO2. It is a research chemical primarily used in various scientific studies and industrial applications. This compound is characterized by its unique structure, which includes a methyl ester group and an amino group attached to a propanoate backbone.
Properties
IUPAC Name |
methyl 2-(2-methylbutan-2-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6-9(3,4)10-7(2)8(11)12-5/h7,10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJHULSAARRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methylbutan-2-yl)amino]propanoate typically involves the reaction of 2-methylbutan-2-amine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to promote the reaction. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutan-2-amine: A primary aliphatic amine with similar structural features.
Methyl 2-aminoacetate: Another methyl ester with an amino group, but with a different backbone structure.
Uniqueness
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate is unique due to its specific combination of functional groups and structural arrangement
Biological Activity
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate is a synthetic organic compound notable for its unique structural features, including an ester functional group and a branched alkyl chain attached to an amino group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The molecular formula of this compound is CHN\O. The presence of both the amino and ester functionalities contributes to its chemical reactivity and biological activity. The compound can undergo various chemical transformations, such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and mechanisms are still under investigation, but preliminary studies suggest potential applications in pharmacology and biochemistry.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Medicinal Chemistry : The compound is being explored for its potential therapeutic effects in treating various conditions due to its ability to modulate biological pathways.
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules in pharmaceutical development .
Case Studies
Several studies have highlighted the biological implications of this compound:
- In vitro Studies : Initial studies have shown that this compound can affect cell viability and proliferation in cultured cell lines. These findings suggest that the compound may influence cellular processes relevant to cancer biology or metabolic disorders .
- Enzyme Interaction : Research focusing on enzyme kinetics has indicated that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This property is particularly valuable in drug development for conditions like diabetes or obesity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(4-fluorophenyl)-2-oxopropanoate | COC(=O)C(=O)CC1=CC=C(F)C=C1 | Contains a fluorophenyl group |
| Methyl 3-(4-methoxyphenyl)-2-oxobutanoate | COC(=O)C(=O)C(C)C1=CC=C(OC)C=C1 | Features a methoxy group |
| Methyl 3-(4-methylphenyl)-2-oxobutanoate | COC(=O)C(=O)C(C)C1=CC=C(C)C=C1 | Includes a methyl group |
These comparisons highlight how variations in substituents can lead to significant differences in chemical behavior and biological activity, underscoring the importance of structural modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
